2,5,6-Trimethylpyridin-3-ol
Overview
Description
2,5,6-Trimethylpyridin-3-ol is a chemical compound belonging to the pyridine family. It is characterized by the presence of three methyl groups attached to the pyridine ring at positions 2, 5, and 6, along with a hydroxyl group at position 3. This compound is known for its antioxidant properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trimethylpyridin-3-ol typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 2,5,6-trimethylpyridine with an oxidizing agent to introduce the hydroxyl group at the 3-position. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and catalysts as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the methyl groups, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2,5,6-Trimethylpyridin-3-ol has been extensively studied for its antioxidant properties. It has shown potential in:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Studied for its role in inhibiting reactive oxygen species (ROS) generation, which is crucial in oxidative stress-related research.
Medicine: Investigated for its potential therapeutic effects in conditions like inflammatory bowel disease and autoimmune diseases
Industry: Utilized in the development of antioxidant formulations for various applications.
Mechanism of Action
The antioxidant activity of 2,5,6-Trimethylpyridin-3-ol is primarily due to its ability to scavenge reactive oxygen species. It inhibits the generation of ROS by interacting with molecular targets such as NADPH oxidase and modulating signaling pathways like PI3K/NOX . This leads to a reduction in oxidative stress and inflammation.
Comparison with Similar Compounds
6-Amino-2,4,5-Trimethylpyridin-3-ol: Known for its antioxidant and anti-inflammatory properties.
2,4,6-Trimethylpyridin-3-ol: Another derivative with similar structural features but different functional groups.
Uniqueness: 2,5,6-Trimethylpyridin-3-ol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to modulate oxidative stress pathways makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2,5,6-trimethylpyridin-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-4-8(10)7(3)9-6(5)2/h4,10H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPAQCFQWIKFJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310549 | |
Record name | 2,5,6-Trimethyl-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27296-80-6 | |
Record name | 2,5,6-Trimethyl-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27296-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5,6-Trimethyl-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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